molecular formula C9H6F3NO4S B1298645 2-Nitro-4-(trifluoromethyl)phenylthioglycolic acid CAS No. 728-56-3

2-Nitro-4-(trifluoromethyl)phenylthioglycolic acid

Cat. No.: B1298645
CAS No.: 728-56-3
M. Wt: 281.21 g/mol
InChI Key: UKWVKDJZWQVZEH-UHFFFAOYSA-N
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Description

2-Nitro-4-(trifluoromethyl)phenylthioglycolic acid is a chemical compound with the molecular formula C9H6F3NO4S It is characterized by the presence of a nitro group, a trifluoromethyl group, and a thioether linkage attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-(trifluoromethyl)phenylthioglycolic acid typically involves the reaction of 2-nitro-4-(trifluoromethyl)thiophenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiophenol acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(trifluoromethyl)phenylthioglycolic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetic acid moiety can participate in esterification reactions with alcohols in the presence of acid catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alcohols, acid catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Esters.

Scientific Research Applications

2-Nitro-4-(trifluoromethyl)phenylthioglycolic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Nitro-4-(trifluoromethyl)phenylthioglycolic acid depends on its specific application. For instance, if used as a precursor in drug development, its mechanism would involve the interaction of its derivatives with specific molecular targets, such as enzymes or receptors, leading to a desired biological effect. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, thereby modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetic acid
  • 2-(Trifluoromethyl)phenylacetic acid
  • 2-(2-Nitro-4-(trifluoromethyl)phenyl)sulfinylacetic acid

Uniqueness

2-Nitro-4-(trifluoromethyl)phenylthioglycolic acid is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct electronic and steric properties. These groups can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in the synthesis of various chemical entities.

Properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO4S/c10-9(11,12)5-1-2-7(18-4-8(14)15)6(3-5)13(16)17/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWVKDJZWQVZEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401211799
Record name 2-[[2-Nitro-4-(trifluoromethyl)phenyl]thio]acetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID401211799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728-56-3
Record name 2-[[2-Nitro-4-(trifluoromethyl)phenyl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[2-Nitro-4-(trifluoromethyl)phenyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 728-56-3
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